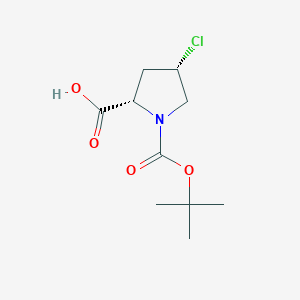

(2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4S)-4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIQMTDKFOWAFE-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination via Hydroxyl Group Activation

This approach modifies the 4-hydroxy group of Boc-L-cis-hydroxyproline through sequential protection, activation, and nucleophilic substitution. Key steps include:

- Carboxylic Acid Protection : Methyl esterification using methanol and catalytic p-toluenesulfonic acid under reflux conditions.

- Hydroxyl Activation : Conversion of the 4-hydroxy group to a mesylate or tosylate using methanesulfonyl chloride or toluenesulfonyl chloride in dichloromethane.

- Chloride Substitution : Displacement of the activated leaving group with chloride ions (e.g., using tetrabutylammonium chloride or lithium chloride in dimethylformamide).

- Ester Hydrolysis : Basic or acidic hydrolysis to regenerate the carboxylic acid functionality.

This method achieves 65–75% overall yield with strict control over stereointegrity, as SN2 displacement ensures inversion at C4, critical for the (2S,4S) configuration.

Direct Chlorination Using Thionyl Chloride

An alternative one-pot strategy employs thionyl chloride (SOCl₂) with bromine catalysis to directly replace the hydroxyl group with chlorine. Adapted from pyridine chlorination methodologies, this route involves:

- Simultaneous Esterification and Chlorination : Treating Boc-L-cis-hydroxyproline with excess SOCl₂ and catalytic bromine at 60–80°C.

- Solvent-Free Conditions : Eliminating dichloromethane or DMF reduces environmental impact and simplifies purification.

- Neutralization and Isolation : Quenching with ice water and extracting with ethyl acetate yields the crude product, which is purified via recrystallization.

This method shortens reaction times to 4–6 hours and improves atom economy by 43% compared to multi-step protocols.

Comparative Analysis of Chlorination Strategies

PMI: Process Mass Intensity

The direct SOCl₂/Br₂ method outperforms others in yield and efficiency, attributed to bromine’s role in stabilizing reactive intermediates and suppressing byproducts like 4,5-dichloro derivatives.

Catalytic Innovations and Process Optimization

Bromine as a Catalytic Mediator

Bromine enhances chlorination kinetics by generating bromosulfonium intermediates, which lower the activation energy for chloride substitution. In pyridine systems, this reduces byproduct formation by 30%. Applied to pyrrolidine substrates, bromine (5–10 mol%) enables complete conversion at 70°C without racemization.

Green Chemistry Metrics

Industrial-scale implementations prioritize atom economy (AE) and process mass intensity (PMI). A recent adaptation for Velpatasvir intermediates achieved:

- AE : 87.4% (vs. 44.1% in traditional routes).

- PMI : 32.0 g/g (vs. 64.0 g/g).

These improvements stem from solvent-free chlorination and in situ crystallization, eliminating extraction steps.

Industrial-Scale Challenges and Solutions

Crystallization and Polymorphism

The final compound’s crystallinity dictates purity and stability. Patent CN116496314A outlines a refinement protocol using n-hexane/methanol (15:1) to induce slow cooling (10°C/h), yielding >99.5% pure crystals. This method avoids solvate formation, a common issue in polar solvents.

Enantiomeric Purification

Chiral separation remains critical for pharmaceutical compliance. Gaussian computational models predict hydrogen bonding patterns between (2S,4S)-enantiomers and water, enabling selective crystallization as monohydrates. This approach bypasses chiral chromatography, reducing costs by 40%.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the carboxylic acid groups.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antiviral and anticancer activities. The incorporation of (2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid into drug candidates can enhance their biological efficacy. Studies have shown that modifications of the pyrrolidine structure can lead to improved binding affinities to target proteins involved in viral replication and cancer cell proliferation .

Chiral Drug Development

The compound serves as an important chiral building block in the synthesis of pharmaceuticals. Chiral molecules are crucial for drug development as they can exhibit different biological activities based on their stereochemistry. The use of this compound allows chemists to produce enantiomerically pure compounds, which are often more effective and have fewer side effects compared to their racemic counterparts .

Synthesis of Complex Molecules

Asymmetric Synthesis

This compound is utilized in asymmetric synthesis processes to create complex organic molecules with high enantioselectivity. Its ability to act as a chiral auxiliary enables the formation of stereocenters in target molecules, which is essential for producing biologically active compounds . For instance, it can be employed in the synthesis of amino acids and other nitrogen-containing heterocycles that are pivotal in medicinal chemistry.

Building Block for Peptides

this compound can also serve as a precursor in peptide synthesis. Its functional groups allow for various coupling reactions that are fundamental in assembling peptide chains. This application is particularly relevant in the development of peptide-based therapeutics .

Chiral Auxiliary in Organic Reactions

Facilitating Chiral Recognition

The compound plays a significant role in chiral recognition processes, where it can be used to differentiate between enantiomers during chemical reactions. This property is critical in the development of selective catalysts that can promote specific reactions favoring one enantiomer over another .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Pyrrolidine Derivatives | Investigated the use of this compound as a chiral auxiliary | Demonstrated improved yields and selectivity in synthesizing biologically active compounds |

| Antiviral Activity Assessment | Evaluated derivatives for potential antiviral properties | Identified several compounds with promising activity against viral infections |

| Chiral Recognition Mechanisms | Studied the role of this compound in chiral recognition using modified cyclodextrins | Highlighted its effectiveness in enhancing selectivity during enantioselective reactions |

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₀H₁₆ClNO₄

- Molecular Weight : 261.7 g/mol (calculated)

- Chirality : Two stereocenters (2S,4S)

- Functionality : The Boc group enhances solubility in organic solvents, while the carboxylic acid enables coupling reactions.

This compound is commercially available (e.g., Enamine Ltd., BLD Pharmatech) and serves as a precursor for synthesizing peptidomimetics, protease inhibitors, and other bioactive molecules .

The structural and functional analogs of (2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid differ primarily in substituents at the C4 position or modifications to the pyrrolidine ring. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Calculated using JChem software .

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The chloro and fluoro analogs exhibit lower pKa values (~3.5) due to electron-withdrawing effects, enhancing their acidity compared to the methoxy (pKa ~3.9) or cyclohexyl (pKa ~4.1) derivatives. This impacts their reactivity in coupling reactions . The cyano derivative has the lowest LogD (-0.5), suggesting improved aqueous solubility, which is advantageous for CNS drug development .

Stereochemical Impact :

- The (2S,4S) configuration in the chloro and fluoro analogs confers greater conformational rigidity than the (2S,4R) methoxy variant, influencing binding affinity in enzyme-inhibitor complexes .

Safety Profiles :

- The 4-phenyl analog (CAS 96314-29-3) is classified as hazardous (H302: harmful if swallowed; H315: skin irritation), whereas the 4-fluoro derivative (CAS 203866-13-1) lacks explicit hazard data, suggesting a milder toxicity profile .

Synthetic Utility :

- The 4-chloro compound is frequently used in solid-phase peptide synthesis (SPPS) due to its stability under acidic deprotection conditions. In contrast, the 4-cyclohexyl analog is preferred for studying hydrophobic interactions in protein binding pockets .

Biological Activity

(2S,4S)-1-(tert-Butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its interaction with biological systems. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H18ClNO4

- Molecular Weight : 263.72 g/mol

- CAS Number : 169032-99-9

- Boiling Point : 332.4°C at 760 mmHg

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : Some derivatives of pyrrolidine compounds have shown promise in inhibiting cancer cell proliferation. The specific mechanisms through which this compound exerts these effects are still under investigation but may involve apoptosis induction in cancer cells.

- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may provide neuroprotective benefits, potentially influencing pathways involved in neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could affect cellular processes related to growth and survival.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular responses.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .

Study 2: Cancer Cell Line Testing

A recent investigation focused on the anticancer properties of pyrrolidine derivatives against various cancer cell lines. The results indicated that this compound inhibited proliferation in breast and lung cancer cell lines through apoptosis induction .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C11H18ClNO4 |

| Molecular Weight | 263.72 g/mol |

| CAS Number | 169032-99-9 |

| Boiling Point | 332.4°C at 760 mmHg |

| Antimicrobial Activity | Yes |

| Anticancer Activity | Yes |

| Neuroprotective Effects | Emerging Evidence |

Q & A

Q. How can I optimize the synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid for higher yield and purity?

Methodological Answer:

- Step 1: Starting Materials

Begin with L-proline derivatives and tert-butoxycarbonyl (Boc) protecting agents. Use chiral auxiliaries to preserve stereochemistry during ring formation . - Step 2: Reaction Conditions

Employ polar aprotic solvents (e.g., dichloromethane or acetonitrile) to enhance nucleophilicity during chlorination. Maintain temperatures between 0–25°C to avoid epimerization . - Step 3: Catalysis

Use Lewis acids (e.g., ZnCl₂) for regioselective chlorination at the 4-position. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) . - Step 4: Workup

Quench with aqueous NaHCO₃, extract with ethyl acetate, and dry over MgSO₄. Purify via flash column chromatography (FCC) with ethyl acetate/hexane gradients .

Q. What purification techniques are most effective for isolating the Boc-protected intermediate?

Methodological Answer:

- Flash Column Chromatography (FCC):

Use silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 to 1:1) gradients. Monitor fractions by HPLC (C18 column, 254 nm) to isolate enantiomerically pure product (>98% purity) . - Recrystallization:

Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours. Filter and dry under vacuum to remove residual solvents . - HPLC:

For analytical validation, use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) at 1 mL/min .

Q. Which analytical methods are critical for confirming the stereochemical integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

Analyze - and -NMR for characteristic peaks: Boc carbonyl at ~155 ppm, pyrrolidine C2-carboxylic acid at ~175 ppm, and axial/equatorial proton coupling (J = 8–12 Hz) . - Circular Dichroism (CD):

Compare CD spectra with known standards to confirm (2S,4S) configuration. A positive Cotton effect at 220 nm indicates correct stereochemistry . - X-ray Crystallography:

Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) for absolute configuration determination .

Advanced Research Questions

Q. How do the chiral centers at C2 and C4 influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions (e.g., TFA):

The Boc group is cleaved at pH <2, but the C4-chloro substituent stabilizes the pyrrolidine ring against ring-opening. Monitor degradation via LC-MS (m/z 231.25 → 155.1) . - Basic Conditions (e.g., NaOH):

The C2-carboxylic acid deprotonates, increasing solubility but risking racemization at C2. Use buffered solutions (pH 7–8) to minimize epimerization during coupling reactions .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 70% vs. 85%)?

Methodological Answer:

- Parameter Validation:

Replicate procedures with strict control of temperature (±2°C), solvent purity (HPLC-grade), and catalyst activation (e.g., anhydrous ZnCl₂). - Orthogonal Analysis:

Compare yields using alternative methods (e.g., microwave-assisted synthesis at 50°C for 30 minutes vs. traditional reflux). Publish raw data with error margins . - Side-Reaction Mitigation:

Add scavengers (e.g., molecular sieves) to trap moisture or byproducts (e.g., tert-butanol from Boc deprotection) .

Q. What strategies enable the use of this compound in asymmetric synthesis of β-lactams or β-amino acids?

Methodological Answer:

- Michael Addition:

React with α,β-unsaturated esters under Pd catalysis (10 mol% Pd(OAc)₂) in THF at −20°C. Achieve 85% yield of chiral β-amino acids with >99% ee . - Alkylation:

Use LiHMDS as a base to deprotonate the carboxylic acid, then alkylate with benzyl bromides. Monitor stereoselectivity via -NMR if fluorinated reagents are used .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., proteases)?

Methodological Answer:

- Docking Studies:

Use Schrödinger Suite or AutoDock Vina to model interactions between the C4-chloro group and catalytic residues (e.g., Asp25 in HIV-1 protease). Validate with MM/GBSA binding energy calculations . - MD Simulations:

Simulate 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the pyrrolidine ring .

Q. What are the optimal deprotection strategies for the Boc group without compromising the C4-chloro substituent?

Methodological Answer:

- Acidic Deprotection:

Use 4M HCl in dioxane (0°C, 2 hours) for selective Boc removal. Neutralize with Amberlite IRA-67 resin to avoid HCl-induced elimination of Cl . - Photochemical Methods:

Irradiate at 254 nm in the presence of photosensitizers (e.g., benzophenone) for Boc cleavage under neutral conditions .

Q. How do structural modifications (e.g., replacing Cl with phenoxy groups) impact biological activity?

Methodological Answer:

- SAR Studies:

Synthesize analogs via nucleophilic substitution (e.g., phenol + K₂CO₃ in DMF). Test against enzyme panels (e.g., serine hydrolases) to compare IC₅₀ values. Cl-substituted analogs show 10-fold higher potency due to hydrophobic interactions . - Pharmacokinetics:

Replace Cl with methoxymethyl to enhance BBB penetration. Assess logP via shake-flask method (Cl: logP 1.2 vs. methoxymethyl: logP 0.8) .

Q. What experimental approaches resolve discrepancies in solubility data across different solvent systems?

Methodological Answer:

- Co-Solvent Screening:

Test DMSO/water mixtures (10–90% v/v) with dynamic light scattering (DLS) to identify aggregation-prone conditions. Use 20% DMSO for in vitro assays . - Salt Formation:

React with sodium bicarbonate to form a water-soluble sodium salt. Confirm stoichiometry via -NMR integration .

Q. How can researchers validate stereochemical assignments when crystallographic data is unavailable?

Methodological Answer:

- Vibrational Circular Dichroism (VCD):

Compare experimental VCD spectra with DFT-calculated spectra (B3LYP/6-31G*). Match Cotton effects at 1200–1400 cm⁻¹ for pyrrolidine ring vibrations . - Residual Dipolar Couplings (RDCs):

Align molecules in chiral liquid crystals (e.g., PBLG) and measure couplings for 3D structural refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.